L-Acosamine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

L-Acosamine Hydrochloride, also known as Lacosamide, primarily targets the voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Lacosamide interacts with its targets by selectively enhancing the slow inactivation of voltage-gated sodium channels . This interaction results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . Importantly, Lacosamide exhibits a stereoselective mode of interaction with sodium channels, meaning it interacts differently with different spatial arrangements of the same molecule .

Biochemical Pathways

The primary biochemical pathway affected by Lacosamide is the neuronal signaling pathway. By blocking the slowly inactivating components of voltage-gated sodium currents, Lacosamide reduces the potential for abnormal electrical activity that can cause seizures .

Pharmacokinetics

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached within 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Lacosamide is moderately metabolized in the liver, and approximately 40% of an administered dose is excreted as unchanged Lacosamide in urine . The plasma elimination half-life in young subjects is approximately 13 hours and 14–16 hours in elderly subjects .

Result of Action

The molecular effect of Lacosamide’s action is the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This results in a reduction of seizure frequency, which can be described by a maximum effect (Emax) model . On a cellular level, this leads to a decrease in the abnormal electrical activity that characterizes seizures .

Action Environment

The action, efficacy, and stability of Lacosamide can be influenced by various environmental factors. For instance, patients with renal or hepatic impairment who are taking strong inhibitors of CYP3A4 and CYP2C9 may have a significant increase in exposure to Lacosamide .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lacosamide involves several steps to ensure high chiral purity. One common method includes the O-methylation of N-Boc-D-serine, followed by benzylamide formation, N-deprotection, and N-acetylation . Another method involves the formation of benzylamide of D-serine, followed by acetylation and methylation using methyl iodide-silver oxide . These methods aim to achieve high chemical and chiral purities, although partial racemization can be a challenge .

Industrial Production Methods

Industrial production of Lacosamide often involves a sequential one-pot process to improve efficiency and yield . This process includes the use of phosphoric acid as a counterion to enhance both chemical and chiral purities of the key intermediate . The final product is obtained through crystallization and purification steps to ensure high purity and efficacy.

化学反应分析

Types of Reactions

Lacosamide undergoes various chemical reactions, including:

Oxidation: Lacosamide can be oxidized to form its metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Lacosamide can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong nucleophiles like sodium hydride and sodium methoxide are often employed.

Major Products Formed

The major products formed from these reactions include O-desmethyl-lacosamide and other unidentified metabolites .

科学研究应用

Lacosamide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying chiral synthesis and stereoselective reactions.

Biology: Investigated for its effects on neuronal activity and membrane stabilization.

Industry: Employed in the development of new antiepileptic drugs and formulations.

相似化合物的比较

Similar Compounds

Carbamazepine: Another antiepileptic drug that works by stabilizing inactive sodium channels.

Lamotrigine: Inhibits voltage-sensitive sodium channels, similar to Lacosamide.

Levetiracetam: Binds to synaptic vesicle protein SV2A, differing in its mechanism of action.

Uniqueness

Lacosamide is unique due to its stereoselective interaction with sodium channels and its ability to enhance slow inactivation of these channels . This distinct mechanism makes it effective in treating seizures with fewer side effects compared to other antiepileptic drugs .

属性

IUPAC Name |

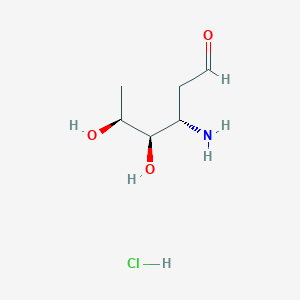

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYCNFQONIRRCV-YCLXABBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675536 |

Source

|

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56501-70-3 |

Source

|

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)